molecular formula C10H9IN2O2 B1624821 Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 864681-19-6

Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No.: B1624821
CAS No.: 864681-19-6
M. Wt: 316.09 g/mol
InChI Key: MNUBMJUWIJKMEL-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate typically involves the iodination of a pyrrolo[2,3-B]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrrolo[2,3-B]pyridine ring. The esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid yields the ethyl ester derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide bases. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridine derivatives, while coupling reactions can produce biaryl or alkyne-linked derivatives.

Scientific Research Applications

Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates targeting various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving kinase inhibition and signal transduction.

    Chemical Biology: It is employed in the development of chemical probes for studying protein-ligand interactions and cellular processes.

    Material Science: The compound can be used in the synthesis of organic materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
  • Ethyl 1H-pyrrolo[2,3-B]pyridine-5-carboxylate
  • 1H-pyrrolo[2,3-B]pyridine derivatives

Uniqueness

Ethyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is unique due to the presence of the iodine atom, which can be selectively substituted to introduce various functional groups. This makes it a versatile intermediate for the synthesis of diverse compounds with potential biological activities. The iodine atom also enhances the compound’s reactivity in coupling reactions, making it valuable for constructing complex molecular architectures.

Properties

IUPAC Name

ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)6-3-7-8(11)5-13-9(7)12-4-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUBMJUWIJKMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472272
Record name Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864681-19-6
Record name Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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